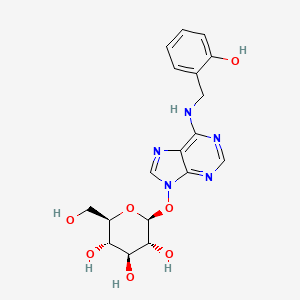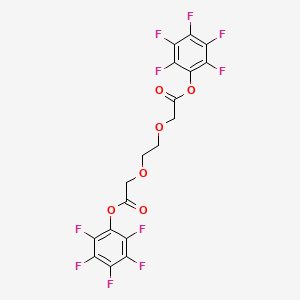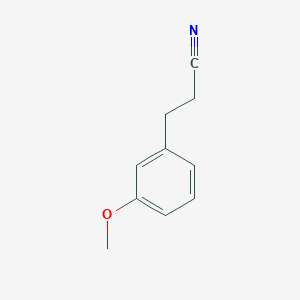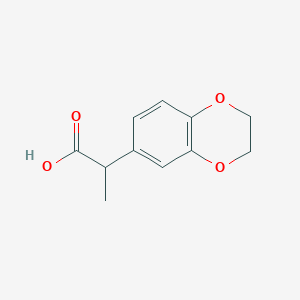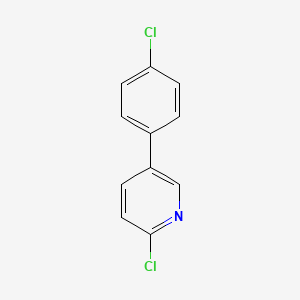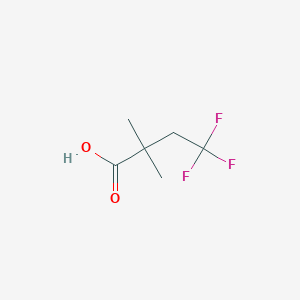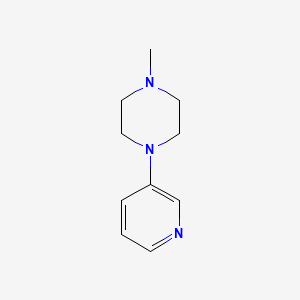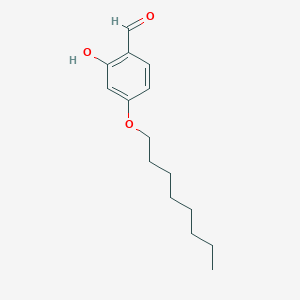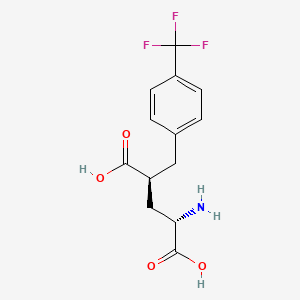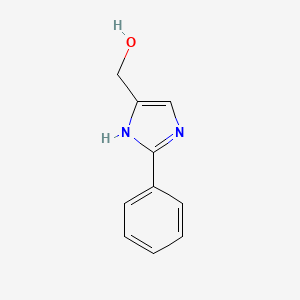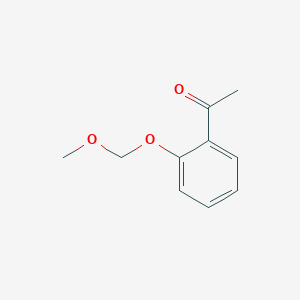
1-(2-(甲氧基甲氧基)苯基)乙酮
描述
1-(2-(Methoxymethoxy)phenyl)ethanone is a chemical compound with the CAS Number: 6515-18-0. Its molecular formula is C10H12O3 and it has a molecular weight of 180.2 . It is a colorless liquid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 1-(2-(Methoxymethoxy)phenyl)ethanone is 1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-(2-(Methoxymethoxy)phenyl)ethanone is a colorless liquid . It has a molecular weight of 180.2 and is stored at temperatures between 0-5°C .科学研究应用
光致去除保护基团
- 应用: 已使用1-(2-(甲氧基甲氧基)苯基)乙酮的衍生物引入了一种羧酸的光致去除保护基团,展示了其在有机合成和光化学中的潜力(Atemnkeng 等,2003)。
结构和理论化学
- 应用: 对该化合物的衍生物进行 X 射线衍射和密度泛函理论 (DFT) 计算的研究提供了对分子结构和相互作用的见解,为结构化学领域做出了贡献(Șahin 等,2011)。
抗菌性能
- 应用: 对衍生物的抗菌性能(特别是对金黄色葡萄球菌)的研究已经进行,突出了其在药物化学和药理学中的潜力(Satya 等,2022)。
材料科学和晶体学
- 应用: 已经探索了由该化学物质衍生的新型杂环化合物的合成和分析,为材料科学和晶体学做出了贡献(Shruthi 等,2019)。
抗菌和抗炎研究
- 应用: 衍生物显示出抗菌和抗炎特性,表明其与开发治疗剂和研究生化途径相关(Chai 等,2017)。
血小板聚集抑制
- 应用: 合成的衍生物被筛选出抑制血小板聚集的潜力,为心血管研究和药物发现做出了贡献(Akamanchi 等,1999)。
安全和危害
属性
IUPAC Name |
1-[2-(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMKXDYEKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437453 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methoxymethoxy)phenyl)ethanone | |
CAS RN |
6515-18-0 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

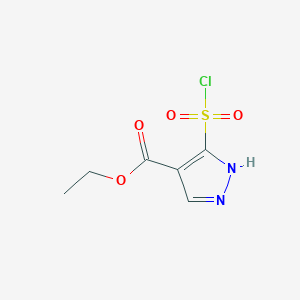

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
